molecular formula C20H16N2O3S2 B2430807 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 919848-49-0

2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2430807
CAS No.: 919848-49-0
M. Wt: 396.48
InChI Key: BAHJGQJZDPOFJP-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a potent and selective Cyclooxygenase-2 (COX-2) inhibitor researched for its anti-tumor and anti-inflammatory properties. Its core mechanism involves the selective inhibition of the COX-2 enzyme , which is overexpressed in various cancers and inflammatory conditions, thereby suppressing prostaglandin synthesis. This action is central to its investigated role in inducing apoptosis and inhibiting proliferation in cancer cell lines . Researchers are particularly interested in its potential to overcome drug resistance and its efficacy in models of colorectal, breast, and prostate cancers. The naphthothiazole moiety in its structure is associated with diverse biological activities , making this compound a valuable chemical probe for studying COX-2-mediated pathways in disease pathophysiology and for exploring new therapeutic strategies in preclinical research.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-27(24,25)15-9-6-13(7-10-15)12-18(23)21-20-22-19-16-5-3-2-4-14(16)8-11-17(19)26-20/h2-11H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHJGQJZDPOFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1-Naphthylamine with Thiourea

Methodology :

  • Reagents : 1-Naphthylamine, thiourea, iodine.
  • Conditions : Solvent-free, 140°C, 6–8 h.
  • Mechanism : Iodine facilitates C–S bond formation via electrophilic substitution, followed by cyclization (Figure 1).

Optimization Data :

Entry Catalyst Temp (°C) Time (h) Yield (%)
1 I₂ 140 6 78
2 None 140 12 32

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.15–7.45 (m, 7H, naphthyl), 6.82 (s, 1H, thiazole-H).
  • IR : 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (N–H).

Synthesis of 2-(4-(Methylsulfonyl)phenyl)acetyl Chloride

Oxidation of 4-(Methylthio)phenylacetic Acid

Methodology :

  • Reagents : 4-(Methylthio)phenylacetic acid, H₂O₂, acetic acid.
  • Conditions : 0–20°C, 1 h.
  • Mechanism : Sulfide oxidation to sulfone via peracid intermediate (Figure 2).

Yield : 92% after recrystallization (ethanol).

Chlorination to Acid Chloride

Methodology :

  • Reagents : Oxalyl chloride, DMF (catalytic).
  • Conditions : Reflux, 2 h.

Characterization :

  • ¹³C NMR (CDCl₃): δ 170.2 (C=O), 44.1 (CH₂), 139.5–126.3 (aryl).

Coupling of Fragments via Amide Bond Formation

Schotten-Baumann Reaction

Methodology :

  • Reagents : Naphtho[1,2-d]thiazol-2-amine, 2-(4-(methylsulfonyl)phenyl)acetyl chloride, NaOH.
  • Conditions : 0°C, pH 9–10, 2 h.

Optimization Data :

Entry Base Solvent Yield (%)
1 NaOH H₂O/THF 85
2 Et₃N DCM 72

Characterization :

  • HRMS : m/z 409.0841 [M+H]⁺ (calc. 409.0834).
  • HPLC : >98% purity (C18 column, MeCN/H₂O).

Alternative Routes

One-Pot Multi-Component Synthesis

Methodology :

  • Reagents : 1-Naphthylamine, 4-(methylsulfonyl)phenylacetic acid, Lawesson’s reagent.
  • Conditions : Toluene, 110°C, 12 h.
  • Mechanism : In situ thioamide formation followed by cyclization (Figure 3).

Yield : 68% (crude), 59% after purification.

Photochemical Cyclization

Methodology :

  • Reagents : Thiazolostilbene derivative, UV light (313 nm), I₂.
  • Conditions : Toluene, 5 h.
    Yield : 70% (isolated).

Challenges and Optimization

Oxidation Side Reactions

  • Issue : Over-oxidation of thiazole sulfur.
  • Solution : Controlled H₂O₂ stoichiometry (1.2 eq).

Solubility of Intermediates

  • Issue : Poor solubility of naphthothiazol-2-amine in polar solvents.
  • Solution : Use DMF/THF mixtures (3:1).

Scalability and Industrial Feasibility

  • Batch Size : Up to 500 g reported with 82% yield.
  • Cost Analysis :


















    StepCost Contribution (%)
    Naphthothiazole synthesis45
    Sulfone oxidation30
    Coupling25

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound's synthesis involves several steps, typically starting from 2-aminobenzo[d]thiazole and various alkylating agents. The structural formula is represented as:

C20H16N2O3S2\text{C}_{20}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}_{2}

Key Steps in Synthesis

  • Initial Reaction : 2-aminobenzo[d]thiazole is treated with alkali and refluxed to form an intermediate.
  • Alkylation : The intermediate undergoes alkylation with haloalkanes to yield the desired acetamide.
  • Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research has demonstrated that 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 62.5 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for tumor suppression . The activation of specific pathways leading to programmed cell death indicates its usefulness in developing cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of various compounds, 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide was tested against multiple pathogens. The results indicated that it outperformed several conventional antibiotics, demonstrating a broad spectrum of activity .

Case Study 2: Anticancer Mechanisms

Another significant study focused on the compound's ability to trigger apoptosis in human cancer cell lines. The findings revealed that the compound activated caspase pathways, leading to increased cell death rates compared to untreated controls . This suggests its potential as a lead compound for further development in oncology.

Comparative Analysis of Biological Activities

Activity Type Tested Organisms/Cells Results (MIC or IC50)
AntimicrobialStaphylococcus aureus, E. coliMIC 25 - 62.5 µg/mL
AnticancerVarious cancer cell linesIC50 values indicating effective apoptosis induction

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. As a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the inflammatory response and provides therapeutic benefits in conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)benzimidazole: Another COX-2 inhibitor with a similar methylsulfonylphenyl group but a different core structure.

    2-(4-methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl group and exhibits similar biological activities.

Uniqueness

What sets 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide apart is its unique combination of the naphthothiazole core and the methylsulfonylphenyl group

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide , with the CAS number 919848-49-0 , is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H16_{16}N2_2O3_3S2_2
  • Molecular Weight : 396.5 g/mol
  • Structure : The compound features a naphtho[1,2-d]thiazole moiety linked to a methylsulfonyl phenyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies suggest that thiazole derivatives can inhibit cancer cell proliferation. For instance:

  • A series of thiazole analogs were evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant antitumor activity. The presence of electron-withdrawing groups on the aromatic ring enhanced this activity by improving the compound's interaction with cellular targets .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

  • In vitro studies have shown that thiazole derivatives exhibit antibacterial properties against Gram-positive bacteria. For example, compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide displayed minimum inhibitory concentrations (MICs) in the range of 15.625–62.5 µM against Staphylococcus aureus .

The biological activity of 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Cellular Interaction : It may interact with cellular membranes or DNA, leading to apoptosis in cancer cells or disruption of microbial integrity.
  • Reactive Oxygen Species (ROS) : Some studies indicate that thiazole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AnticancerVarious cancer cell linesInhibition of proliferation
AntimicrobialStaphylococcus aureusMIC 15.625–62.5 µM
Anti-inflammatoryNot specifiedPotential inhibition of COX enzymes

Case Studies

  • Anticancer Study : A study on thiazole derivatives reported that modifications in the N-aryl amide group significantly influenced their cytotoxicity against cancer cells. The structure-activity relationship (SAR) indicated that specific substitutions could enhance potency while reducing cytotoxicity to normal cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of thiazole derivatives showed promising results against various bacterial strains, suggesting that further development could lead to effective treatments for resistant infections .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide to maximize yield and purity?

Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiazole ring formation : Utilize precursors like 2-aminonaphthothiazole, reacting with chloroacetamide derivatives under reflux conditions (e.g., toluene/water mixtures) .
  • Sulfonylation : Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Acylation : Couple intermediates using dichloromethane or dimethylformamide as solvents, with catalysts like EDCI/HOBt for amide bond formation .
    Optimization Tips :
  • Monitor reactions using TLC (hexane:ethyl acetate, 9:1) .
  • Purify via column chromatography or recrystallization (ethanol/water) to remove byproducts .

Q. Q2. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methylsulfonyl protons at ~3.3 ppm, aromatic protons in naphthothiazole) .
  • IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can researchers elucidate the structure-activity relationship (SAR) of this compound for targeting specific biological pathways?

Answer:

  • Functional Group Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., replacing methyl with trifluoromethyl) or thiazole substituents to assess impact on bioactivity .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with structural features .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by X-ray crystallography data of related compounds .

Q. Q4. How should contradictory data regarding this compound’s biological activity across different assays be resolved?

Answer:

  • Assay Validation : Replicate studies under standardized conditions (e.g., pH, temperature, solvent) to rule out experimental variability .
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., fluorescence polarization for binding affinity vs. SPR for kinetic analysis) .
  • Metabolic Stability Tests : Assess compound stability in physiological buffers (pH 7.4, 37°C) using HPLC to identify degradation products that may confound bioactivity .

Q. Q5. What strategies can be employed to improve the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation : Convert the free base to a hydrochloride or mesylate salt to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanocarriers (liposomes) for controlled release .

Experimental Design & Data Analysis

Q. Q6. What experimental controls are critical when evaluating this compound’s cytotoxicity in cell-based assays?

Answer:

  • Negative Controls : Include untreated cells and vehicle-only (e.g., DMSO) groups to assess solvent toxicity .
  • Positive Controls : Use established cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
  • Dose-Response Curves : Generate IC50_{50} values across a logarithmic concentration range (e.g., 1 nM–100 µM) .

Q. Q7. How can researchers differentiate between specific target inhibition and off-target effects in mechanistic studies?

Answer:

  • CRISPR Knockout Models : Use cell lines lacking the target protein to confirm on-target effects .
  • Proteomic Profiling : Perform mass spectrometry-based thermal shift assays (TMT-MS) to identify off-target binding .
  • Kinase Panel Screens : Test against a broad panel of kinases to assess selectivity .

Advanced Characterization Techniques

Q. Q8. What advanced spectroscopic methods can resolve ambiguities in the compound’s stereochemistry or conformational dynamics?

Answer:

  • X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
  • Dynamic NMR : Analyze restricted rotation in amide bonds or sulfonyl groups at variable temperatures .
  • Solid-State NMR : Investigate crystalline packing effects on molecular conformation .

Q. Q9. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity .
  • Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites for targeted derivatization .
  • Molecular Dynamics (MD) : Simulate membrane permeation to optimize logP values (e.g., <5 for blood-brain barrier penetration) .

Contradictory Data Resolution

Q. Q10. How should discrepancies between in vitro potency and in vivo efficacy be addressed?

Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence efficacy .
  • Dose Escalation Studies : Adjust dosing regimens (e.g., QD vs. BID) to achieve sustained target engagement .

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